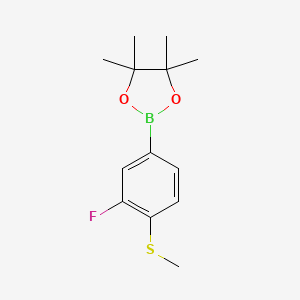

3-Fluor-4-(Methylthio)phenylboronsäure-Pinacolester

Übersicht

Beschreibung

3-Fluoro-4-(methylthio)phenylboronic acid pinacol ester is a useful research compound. Its molecular formula is C13H18BFO2S and its molecular weight is 268.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Fluoro-4-(methylthio)phenylboronic acid pinacol ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-(methylthio)phenylboronic acid pinacol ester including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Suzuki-Miyaura-Kreuzkupplung

Die Suzuki-Miyaura-Kreuzkupplung ist eine herausragende Anwendung von Boronsäureestern in der organischen Synthese. Diese Reaktion ermöglicht die Bildung von Kohlenstoff-Kohlenstoff-Bindungen und erleichtert die Synthese verschiedener organischer Verbindungen. Die Stabilität und Reaktivität von 3-Fluor-4-(Methylthio)phenylboronsäure-Pinacolester machen ihn zu einem idealen Kandidaten für diese Art von Reaktion .

Protodeboronierung

Die Protodeboronierung von Pinacolboronsäureestern ist eine wertvolle Transformation in der organischen Synthese. Dieser Prozess beinhaltet die Entfernung der Bor-Einheit aus dem Molekül, was besonders herausfordernd sein kann. Die fragliche Verbindung kann unter Verwendung eines radikalischen Ansatzes eine Protodeboronierung erfahren, was bei der formalen Totalsynthese komplexer Moleküle wie δ-®-Conicein und Indolizidin 209B nützlich ist .

Lewis-Säure-Rezeptoren

Organoborverbindungen, einschließlich This compound, haben das Potenzial als Lewis-Säure-Rezeptoren für Fluoridanionen. Diese Anwendung ist von Bedeutung bei der Entwicklung neuer Materialien und Sensoren.

Arzneimittelentwicklung und -verabreichung

Boronsäuren und ihre Ester werden für die Entwicklung neuer Medikamente und Arzneimittelverabreichungssysteme in Betracht gezogen. Sie können als Bor-Träger dienen, die sich für die Neutroneneinfangtherapie eignen, eine Krebsbehandlungsmethode. Die Stabilität dieser Verbindungen in biologischen Umgebungen ist ein zentrales Forschungsgebiet .

Homologisierungsreaktionen

Die Bor-Einheit in Boronsäureestern kann in eine Vielzahl von funktionellen Gruppen umgewandelt werden. Homologisierungsreaktionen, bei denen die Bor-Einheit im Produkt verbleibt, sind eine wichtige Anwendung. Diese Reaktionen werden verwendet, um Kohlenstoffketten in organischen Molekülen zu verlängern .

Radikal-polare Crossover-Reaktionen

This compound: kann an radikal-polaren Crossover-Reaktionen teilnehmen. Diese Reaktionen sind eine Untergruppe chemischer Transformationen, bei denen eine Radikalart an einem polaren Reaktionsmechanismus beteiligt ist, wodurch das Instrumentarium für synthetische Chemiker erweitert wird .

Hydroborierung

Die Hydroborierungsreaktion, die von H. C. Brown eingeführt wurde, ist eine Methode, um Bor asymmetrisch in organische Moleküle einzuführen. Die betreffende Verbindung kann in Hydroborierungsreaktionen verwendet werden, um chirale Zentren zu erzeugen, die bei der Synthese verschiedener Pharmazeutika von entscheidender Bedeutung sind .

Stabilität und Reinigung

Pinacolboronsäureester sind bekannt für ihre Stabilität auf der Laborbank und ihre einfache Reinigung. Diese Eigenschaften sind besonders attraktiv für chemische Transformationen im Labor, was This compound zu einer wertvollen Verbindung für Forschung und Entwicklung macht .

Wirkmechanismus

Target of Action

The primary target of this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Palladium–Carbon bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the formation of carbon–carbon bonds, which is a fundamental process in organic chemistry . The downstream effects of this pathway include the synthesis of various organic compounds .

Pharmacokinetics

It’s known that the rate of reaction of similar boronic pinacol esters is influenced by the ph of the environment . Therefore, the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability could be dependent on the pH of the environment .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds . This can lead to the synthesis of various organic compounds . The compound’s action can also contribute to the development of new borane reagents .

Action Environment

The action of the compound is influenced by environmental factors such as the pH of the environment . The rate of the reaction is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability could be influenced by the pH of the environment .

Biochemische Analyse

Biochemical Properties

3-Fluoro-4-(methylthio)phenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. This compound interacts with enzymes such as hydrolases and oxidoreductases, facilitating the formation of stable enzyme-substrate complexes. The nature of these interactions often involves the formation of covalent bonds between the boronic ester and the active site of the enzyme, leading to enzyme inhibition or activation . Additionally, 3-Fluoro-4-(methylthio)phenylboronic acid pinacol ester can interact with proteins through reversible covalent bonding, influencing protein function and stability.

Cellular Effects

The effects of 3-Fluoro-4-(methylthio)phenylboronic acid pinacol ester on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways by modulating the activity of key signaling proteins. For instance, it can inhibit the activity of kinases, leading to altered phosphorylation states of downstream targets . Furthermore, 3-Fluoro-4-(methylthio)phenylboronic acid pinacol ester can affect gene expression by interacting with transcription factors and modifying their binding affinity to DNA. This, in turn, impacts cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, 3-Fluoro-4-(methylthio)phenylboronic acid pinacol ester exerts its effects through specific binding interactions with biomolecules. The boronic ester moiety of the compound forms reversible covalent bonds with hydroxyl and amino groups on enzymes and proteins . This interaction can lead to enzyme inhibition by blocking the active site or altering the enzyme’s conformation. Additionally, 3-Fluoro-4-(methylthio)phenylboronic acid pinacol ester can modulate gene expression by binding to transcription factors and influencing their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Fluoro-4-(methylthio)phenylboronic acid pinacol ester change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and oxidation over extended periods . Long-term studies have shown that 3-Fluoro-4-(methylthio)phenylboronic acid pinacol ester can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression profiles.

Dosage Effects in Animal Models

The effects of 3-Fluoro-4-(methylthio)phenylboronic acid pinacol ester vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, 3-Fluoro-4-(methylthio)phenylboronic acid pinacol ester can exhibit toxic effects, including cellular apoptosis and organ damage. Threshold effects have been observed, where a specific dosage range results in maximal biochemical activity without adverse effects.

Metabolic Pathways

3-Fluoro-4-(methylthio)phenylboronic acid pinacol ester is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body. These metabolic processes can influence the overall efficacy and toxicity of 3-Fluoro-4-(methylthio)phenylboronic acid pinacol ester.

Transport and Distribution

Within cells and tissues, 3-Fluoro-4-(methylthio)phenylboronic acid pinacol ester is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, enhancing its biochemical effects. The transport and distribution of 3-Fluoro-4-(methylthio)phenylboronic acid pinacol ester are critical for its therapeutic potential and overall bioavailability.

Subcellular Localization

The subcellular localization of 3-Fluoro-4-(methylthio)phenylboronic acid pinacol ester is influenced by targeting signals and post-translational modifications . The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its biochemical effects. The localization of 3-Fluoro-4-(methylthio)phenylboronic acid pinacol ester within subcellular organelles is essential for its role in modulating cellular function and metabolism.

Biologische Aktivität

3-Fluoro-4-(methylthio)phenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activity. This compound is particularly noted for its role in organic synthesis, especially in Suzuki-Miyaura coupling reactions, which are pivotal in the formation of carbon-carbon bonds. However, its biological implications extend beyond mere synthetic applications, influencing various biochemical pathways and cellular processes.

Chemical Structure and Properties

The molecular formula of 3-Fluoro-4-(methylthio)phenylboronic acid pinacol ester is . The presence of a fluorine atom and a methylthio group on the phenyl ring imparts unique electronic and steric properties that enhance its reactivity and biological activity compared to other boronic esters.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₇BF₃O₂S |

| Molecular Weight | 290.062 g/mol |

| Functional Groups | Boronic ester, Fluorine, Methylthio |

3-Fluoro-4-(methylthio)phenylboronic acid pinacol ester exhibits significant interactions with various enzymes, particularly hydrolases and oxidoreductases. These interactions can lead to enzyme inhibition or activation through the formation of stable enzyme-substrate complexes. The compound's ability to modulate enzyme activity is dose-dependent; at lower concentrations, it can enhance enzymatic functions without inducing toxicity, while higher concentrations may result in adverse effects.

Biological Activity

Research indicates that this compound influences several key cellular processes:

Case Studies and Research Findings

- Inhibition Studies : In vitro studies have demonstrated that compounds similar to 3-Fluoro-4-(methylthio)phenylboronic acid pinacol ester can inhibit bacterial growth at low micromolar concentrations. For example, derivatives have shown MIC values as low as 0.20 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

- Cellular Impact : A study highlighted the compound's role in modulating cellular signaling pathways through its interaction with protein kinases. This modulation was observed to influence cell proliferation and apoptosis in cancer cell lines, suggesting potential applications in cancer therapy .

Comparative Analysis with Related Compounds

The unique combination of functional groups in 3-Fluoro-4-(methylthio)phenylboronic acid pinacol ester differentiates it from structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Fluoro-3-(trifluoromethyl)phenylboronic acid | C₁₃H₁₅BF₄O₂ | Contains trifluoromethyl group enhancing lipophilicity |

| 4-Chloro-3-(methylthio)phenylboronic acid | C₁₄H₁₅BClO₂S | Chlorine substituent instead of fluorine |

| 3-Fluoro-4-methyl-2-(methylthio)phenylboronic acid | C₁₄H₁₇BFO₂S | Lacks the pinacol ester functionality |

Eigenschaften

IUPAC Name |

2-(3-fluoro-4-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BFO2S/c1-12(2)13(3,4)17-14(16-12)9-6-7-11(18-5)10(15)8-9/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPODIIJXGHJKSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)SC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.